Antioxidant 5057
Description
Theoretical Frameworks of Chemical Oxidation and Antioxidant Action
Chemical oxidation is a fundamental process involving the loss of electrons, gain of oxygen, or loss of hydrogen from a molecule. This process, often occurring spontaneously in the presence of oxygen, is known as autoxidation when it affects organic compounds. Autoxidation can lead to the degradation of materials, manifesting as changes in physical properties such as flexibility, strength, and appearance, and can be accelerated by factors like heat and light (photo-oxidation) wikipedia.orgopenaccessjournals.comunacademy.com.
The degradation cascade typically involves the formation of highly reactive species known as free radicals. These radicals, characterized by an unpaired electron, initiate and propagate chain reactions that break down molecular structures. For instance, in the oxidation of organic materials, peroxyl radicals (ROO•) are key intermediates that abstract hydrogen atoms from the material, leading to further radical formation and chain propagation wikipedia.orgnih.govmdpi.com.
Antioxidants function by interrupting these detrimental oxidative processes. They are broadly categorized into two main classes: primary and secondary antioxidants wikipedia.orgmdpi.comacs.orgbasf.comnih.gov.
Primary Antioxidants: These compounds act as radical scavengers, directly reacting with and neutralizing free radicals, thereby terminating the chain reaction. They achieve this primarily by donating a hydrogen atom or an electron to the radical, forming a more stable, less reactive species. Mechanisms include Hydrogen Atom Transfer (HAT), Electron Transfer (ET), Proton-Coupled Electron Transfer (PCET), and Sequential Proton-Loss Electron Transfer (SPLET) nih.govmdpi.comnih.govmdpi.com.
Secondary Antioxidants: These compounds work by decomposing hydroperoxides (ROOH), which are stable but can break down to form new free radicals. Secondary antioxidants convert hydroperoxides into non-radical, stable products, thus preventing the initiation of new degradation chains wikipedia.orgmdpi.combasf.com.
The effectiveness of an antioxidant is often enhanced when used in combination with other types of stabilizers, creating synergistic effects that provide broader protection basf.comstle.org.
Classification and Role of Primary Aromatic Amine Antioxidants in Material Preservation
Primary aromatic amines (PAAs) constitute a significant class of primary antioxidants, valued for their potent free radical scavenging capabilities wikipedia.orgmdpi.combasf.comnih.gov. Chemically, they are characterized by the presence of an aromatic ring directly bonded to a nitrogen atom, typically as an amine (-NH₂) or substituted amine group. Common examples include derivatives of aniline (B41778) and diphenylamine (B1679370) nih.govfirsthope.co.in.
Compared to other primary antioxidants like sterically hindered phenols, aromatic amines are often considered more active due to reduced steric hindrance around the reactive nitrogen atom. This allows for more efficient donation of hydrogen atoms to free radicals mdpi.com. Their chemical structure enables them to effectively interrupt the radical chain reactions that lead to material degradation.
The primary role of aromatic amine antioxidants, including Antioxidant 5057, is in the stabilization of polymeric materials, elastomers, and polyurethanes. They are widely incorporated to provide both processing stability and long-term thermal protection basf.comfirsthope.co.inspecialchem.comadditivesforpolymer.com. This compound, specifically identified as Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene (CAS No. 68411-46-1), is a liquid aromatic amine antioxidant known for its low volatility and high efficiency specialchem.com. It is utilized in applications such as the manufacturing of flexible polyurethane slabstock foams, where it offers crucial scorch protection during the foaming process specialchem.comadditivesforpolymer.com. Furthermore, it enhances the thermal stability of polyolefins and is compatible with other stabilizers like hindered phenols, contributing to comprehensive material preservation strategies basf.com.
Structure
2D Structure
Properties
IUPAC Name |
N-phenylaniline;2,4,4-trimethylpent-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.C8H16/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(3,4)5/h1-10,13H;1,6H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBLRTXFXBXILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)C.C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Liquid; [EPA ChAMP: Submissions - Robust Summaries] Brown powder with a mild amine odor; [R.T. Vanderbilt MSDS] | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00002 [mmHg] | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68411-46-1 | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |
| Source | European Chemicals Agency (ECHA) | |
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Key Properties and Applications of Antioxidant 5057
Alkylation Reaction of N-Phenylaniline with 2,4,4-Trimethylpentene
Catalytic Systems and Their Influence on Reaction Efficiency
The choice of catalyst is a critical factor in the synthesis of this compound, influencing reaction rates, selectivity, and the ease of product purification. Both heterogeneous and homogeneous catalysts have been explored for this alkylation process.
Solid acid catalysts, such as those based on sulfated metal oxides, offer several advantages in industrial processes, including ease of separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse. google.comresearchgate.net One such system employed in the synthesis of this compound is the SO42-/SiO2-TiO2 solid superacid catalyst. These catalysts are prepared by treating a binary oxide like TiO2-SiO2 with sulfuric acid, creating superacidic sites on the surface. researchgate.net
The use of SO42-/TiO2-SiO2 catalysts in the alkylation of N-phenylaniline with 2,4,4-trimethylpentene has been shown to be an effective method for producing this compound. The catalyst's high surface area and strong acid sites facilitate the electrophilic attack of the carbocation derived from 2,4,4-trimethylpentene on the electron-rich aromatic rings of N-phenylaniline. tsijournals.com The efficiency of these catalysts can be influenced by preparation methods, such as calcination temperature and time, which affect the catalyst's surface area and the dispersion of active sites. researchgate.net
Detailed research findings on the performance of SO42-/SiO2-TiO2 catalysts are presented in the table below:
| Catalyst System | Key Research Finding | Reference |
| SO42-/SiO2-TiO2 | Effectively catalyzes the alkylation of N-phenylaniline with 2,4,4-trimethylpentene. | |
| SO42-/TiO2-SiO2 | Preparation via sulfuric acid treatment of TiO2-SiO2 creates superacidic sites. | researchgate.net |
| SO42-/TiO2-SiO2 | Calcination conditions during catalyst preparation are crucial for its activity and stability. | researchgate.net |
Anhydrous aluminum trichloride (B1173362) (AlCl3) is a classic and potent Lewis acid catalyst used in Friedel-Crafts alkylation reactions. researchgate.net In the synthesis of this compound, AlCl3 is used to generate the necessary carbocation from 2,4,4-trimethylpentene for the alkylation of N-phenylaniline. A specific method involves preparing a coordination compound catalyst from anhydrous aluminum trichloride, toluene (B28343), and 1,2-dichloroethane (B1671644).
While effective in promoting the reaction, the use of AlCl3 presents challenges such as its moisture sensitivity, the large quantities required, and the difficulty in catalyst recovery and disposal, which can lead to environmental concerns. google.comsciencemadness.org The reaction is typically exothermic and requires careful temperature control to minimize side reactions and decomposition.
Key findings on the use of anhydrous aluminum trichloride are summarized in the table below:
| Catalyst System | Key Research Finding | Reference |
| Anhydrous Aluminum Trichloride | Used to prepare a coordination compound catalyst with toluene and 1,2-dichloroethane for the synthesis. | |
| Anhydrous Aluminum Trichloride | Effective for Friedel-Crafts alkylation but poses challenges in handling and waste disposal. | google.com |
| Anhydrous Aluminum Trichloride | Requires anhydrous conditions as it reacts with water. | sciencemadness.org |
Perfluorinated sulfonic acid (PFSA) resins, such as Nafion-H, have emerged as a cleaner alternative to traditional liquid acid catalysts for the synthesis of this compound. google.comgoogle.com These solid acid catalysts offer high catalytic activity, operational simplicity, and the ability to be easily recovered and reused, making them suitable for industrial-scale clean production. google.com The use of PFSA resins overcomes many of the drawbacks associated with Lewis acids like AlCl3, including equipment corrosion and environmental pollution from acidic waste. google.com
In this process, N-phenylaniline and the PFSA resin are heated, and then 2,4,4-trimethylpentene (referred to as diisobutylene in some sources) is added dropwise. google.comgoogle.com After the reaction, the solid catalyst is simply filtered off and can be reused in subsequent batches. google.com This method has been shown to produce this compound with high yields. google.comgoogle.com
Research findings on the use of perfluorinated sulfonic resins are detailed in the table below:
| Catalyst System | Key Research Finding | Reference |
| Perfluorinated Sulfonic Resin (e.g., Nafion-H) | Acts as an effective and reusable solid acid catalyst for the synthesis of this compound. | google.comgoogle.com |
| Perfluorinated Sulfonic Resin | Offers advantages such as simple operation, easy separation, and reduced environmental impact. | google.com |
| Perfluorinated Sulfonic Resin | Leads to high product yields and is suitable for industrial clean production processes. | google.comgoogle.com |
Lewis Acid Catalysts (e.g., Anhydrous Aluminum Trichloride Systems).
Optimization of Reaction Conditions and Parameters
Achieving a high yield and purity of this compound is dependent on the careful optimization of several reaction parameters. These include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. google.com
For the synthesis using an anhydrous aluminum trichloride-based catalyst, optimal conditions have been identified. Experimental results indicate that a mass ratio of 2,4,4-trimethylpentene to diphenylamine of 5:1, a catalyst amount of 5% by weight, a reaction temperature of 85°C, and a reaction time of 4 hours lead to a product yield of up to 88.2%. Post-reaction hydrolysis is also a crucial step, ideally performed at a temperature between 50 and 60°C.
When using perfluorinated sulfonic acid resins, the optimal conditions involve a mass ratio of diphenylamine to resin between 1:0.2 and 1:0.5, a reaction temperature between 150-180°C, and a reaction time of 6-10 hours. google.comgoogle.com The mole ratio of diisobutylene to diphenylamine is typically in the range of 1.2-1.4:1. google.comgoogle.com Following the reaction, unreacted diphenylamine is removed by vacuum distillation. google.com
A comparative table of optimized reaction parameters for different catalytic systems is provided below:
| Parameter | Anhydrous Aluminum Trichloride System | Perfluorinated Sulfonic Resin System | Reference |
| Reactant Ratio (Alkene:Amine) | 5:1 (mass ratio) | 1.2-1.4:1 (mole ratio) | google.comgoogle.com |
| Catalyst Loading | 5% (by weight) | 1:0.2-0.5 (mass ratio of amine to resin) | google.comgoogle.com |
| Reaction Temperature | 85°C | 150-180°C | google.comgoogle.com |
| Reaction Time | 4 hours | 6-10 hours | google.comgoogle.com |
| Yield | Up to 88.2% | Up to 96% | google.comgoogle.com |
Industrial Synthesis Methodologies and Scale-Up Considerations
The industrial production of this compound involves scaling up the laboratory synthesis to large-scale reactors. This transition requires careful consideration of factors such as heat management, mass transfer, and the economics of catalyst selection and recovery. google.com Continuous flow reactors may be employed to enhance efficiency and ensure consistent product quality.
The choice of catalyst is a major consideration for industrial synthesis. While Lewis acids like AlCl3 are effective, their corrosive nature and the generation of acidic waste make them less desirable for large-scale operations. google.com Solid acid catalysts, particularly perfluorinated sulfonic resins, are more amenable to industrial processes due to their ease of separation, reusability, and reduced environmental impact. google.comresearchgate.net The ability to filter and reuse the catalyst simplifies the downstream processing and reduces operational costs. google.com
Scale-up of the reaction also necessitates robust control over reaction parameters. google.com The exothermic nature of the alkylation reaction requires efficient cooling systems to maintain the optimal temperature and prevent runaway reactions, especially when using highly active catalysts like AlCl3. In contrast, the higher temperatures required for PFSA resin-catalyzed reactions necessitate appropriate heating capabilities in industrial reactors. google.comgoogle.com Post-synthesis purification steps, such as vacuum distillation to remove unreacted starting materials and decolorization with activated carbon, are also integral to the industrial process to obtain a high-purity final product. google.com
Compositional Analysis of Reaction Products and Derivative Blends
This compound is not a single chemical entity but rather a complex mixture resulting from the alkylation reaction of diphenylamine (also referred to as N-phenylaniline) with isomers of octene, primarily diisobutylene (2,4,4-trimethylpentene). google.comchemicalbook.com The manufacturing process is engineered to produce a specific distribution of alkylated diphenylamine derivatives, which defines the final product's physical and chemical properties. google.com The resulting substance is a liquid aromatic amine antioxidant, with the CAS number 68411-46-1, and is composed of a variety of butylated, octylated, and mixed butyl-octyl diphenylamine derivatives. google.comchemicalbook.comsongwon.com The analysis of these reaction products is critical for quality control and ensuring consistent performance.
Analysis of Butyl, Octyl, and Butyl Octyl Diphenylamine Derivatives
The reaction between diphenylamine and diisobutylene, typically under Friedel-Crafts conditions, leads to the formation of a range of substituted products. epo.org The diisobutylene can cleave during the reaction, yielding tert-butyl groups, which also alkylate the diphenylamine ring. epo.org Consequently, the final product is a carefully controlled blend of mono-, di-, and poly-alkylated species. epo.orggoogle.com
Liquid chromatography combined with mass spectrometry (LC-MS) is a primary analytical technique used to determine the composition of this compound. google.comgoogle.com Research and patent literature detail the typical distribution of these derivatives. The product generally consists of butyl diphenylamine derivatives, octyl diphenylamine derivatives, butyl octyl diphenylamine derivatives, and dioctyl diphenylamine derivatives. chemicalbook.comgoogle.com
A typical compositional profile for this compound, as determined by liquid phase mass spectrometry, is as follows. google.comchemicalbook.com
Table 1: General Composition of this compound
| Derivative Group | Composition Range (%) |
|---|---|
| Octyl Diphenylamine Derivatives | 35 - 39% |
| Butyl Diphenylamine Derivatives | 22 - 28% |
| Butyl Octyl Diphenylamine Derivatives | 20 - 24% |
| Dioctyl Diphenylamine Derivative | 9 - 12% |
| Other Unidentified Substances | < 6% |
Data sourced from patent literature describing the product composition. chemicalbook.comgoogle.com
Variations in reaction conditions, such as the type of catalyst (e.g., perfluorinated sulfonic resin, aluminum trichloride), temperature, and reaction time, can alter the relative percentages of these derivatives. google.com For instance, different grades of perfluorinated sulfonic resin catalysts (Nafion-425, Nafion-H, Nafion-501) used under varying process conditions result in slight shifts in the final product composition, though they remain within a defined range. google.com
The following table presents findings from several synthesis examples using different catalysts and conditions, analyzed by liquid chromatography-mass spectrometry. google.comgoogle.com
Table 2: Compositional Analysis from Specific Synthesis Examples
| Catalyst / Conditions | Butyl Diphenylamine Derivatives (%) | Octyl Diphenylamine Derivative (%) | Butyl Octyl Diphenylamine Derivatives (%) | Dioctyl Diphenylamine Derivative (%) | Other (%) | Yield (%) |
|---|---|---|---|---|---|---|
| Nafion-425 Resin (175°C, 6 hrs) | 24 | 37 | 23 | 11 | 5 | 93 |
| Nafion-501 Resin (165°C, 8 hrs) | 25 | 36 | 24 | 9 | 6 | 90 |
| PFSA Resin (150°C, 10 hrs) | 27 | 39 | 20 | 9 | 5 | 92 |
Data sourced from a patent on the preparation method of this compound. google.com
Further detailed analysis by High-Performance Liquid Chromatography (HPLC) of a related antioxidant product comprising butylated and octylated diphenylamines reveals a complex mixture of specific isomers. google.com While not identical to this compound, this analysis illustrates the variety of derivatives that can be formed and quantified.
Table 3: Example of HPLC Analysis of a Butylated/Octylated Diphenylamine Product
| Compound | Composition (%) |
|---|---|
| 4-t-octyl-2,2'-diethyldiphenylamine | 25.2 |
| 4-t-butyl-4'-t-octyl-2,2'-diethyldiphenylamine | 19.5 |
| 4-t-butyl-2,2'-diethyldiphenylamine | 16.4 |
| 4,4'-di-t-octyl-2,2'-diethyldiphenylamine | 13.3 |
| Diethyldiphenylamine (unreacted) | 10.3 |
| 4,4'-di-t-butyl-2,2'-diethyldiphenylamine | 8.8 |
Data sourced from a patent for a butylated and octylated dialkyldiphenylamine antioxidant product. google.com
The controlled presence of this range of butylated and octylated derivatives is fundamental to the function of this compound, providing a liquid product with low volatility and high efficiency in preventing thermal degradation in various materials. specialchem.com
Mechanistic Elucidation of Antioxidant 5057 S Stabilizing Action
Fundamental Antioxidant Mechanisms
Antioxidants protect substrates from oxidative damage by interfering with the complex chain reactions initiated by free radicals. Antioxidant 5057 employs several key mechanisms to achieve this, primarily through the transfer of hydrogen atoms and electrons, and potentially through the chelation of catalytic metal ions.
Hydrogen Atom Transfer (HAT) Pathways
The Hydrogen Atom Transfer (HAT) mechanism is a cornerstone of antioxidant activity, particularly for compounds with labile hydrogen atoms. In this process, an antioxidant molecule donates a hydrogen atom to a highly reactive free radical, such as a peroxyl radical (ROO•) or an alkoxyl radical (RO•). This donation neutralizes the damaging radical, converting it into a more stable molecule (e.g., ROOH or ROH), and simultaneously generates a relatively stable antioxidant radical frontiersin.orgresearchgate.netagriculturejournals.czresearchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.netmdpi.comnih.govcsic.es.
As an aromatic amine, this compound possesses N-H bonds that are capable of donating hydrogen atoms. The resulting aminyl radical formed from this compound is stabilized through resonance delocalization across the aromatic rings, which significantly reduces its reactivity and prevents it from initiating new oxidation chains frontiersin.orgresearchgate.netagriculturejournals.czresearchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.netmdpi.comnih.govcsic.es. This makes this compound an effective chain-breaking antioxidant, crucial for preventing the degradation of polymers during high-temperature processing and throughout their service life chemicalbook.combasf.comguidechem.com.
Single Electron Transfer (SET) Processes
The Single Electron Transfer (SET) mechanism is another vital pathway through which antioxidants exert their protective effects. In this mechanism, the antioxidant donates an electron to a free radical or other oxidizing species, thereby reducing its reactivity frontiersin.orgresearchgate.netagriculturejournals.cznih.govacs.orgresearchgate.netresearchgate.netbohrium.com. This process often leads to the formation of a radical cation from the antioxidant, which may then undergo further reactions, such as proton transfer (SET-PT), to achieve stability frontiersin.orgagriculturejournals.cznih.gov. The feasibility of the SET mechanism is often evaluated by parameters such as the ionization potential (IP) of the antioxidant molecule frontiersin.orgresearchgate.netresearchgate.net.
Chelation of Transition Metals in Oxidative Environments
Transition metals, such as iron (Fe) and copper (Cu), are potent catalysts for oxidative processes. They can promote the formation of highly reactive radicals from hydroperoxides and oxygen through reactions like the Fenton reaction bohrium.comaocs.orgnih.govresearchgate.netmdpi.com. Antioxidants that can chelate or bind these metal ions play a crucial role as secondary antioxidants by sequestering them, thereby preventing their catalytic activity bohrium.comaocs.orgnih.govresearchgate.netmdpi.comresearchgate.net.
While specific studies detailing the metal-chelating properties of this compound are not extensively documented in the provided search results, aromatic amines, due to the presence of nitrogen atoms, can exhibit metal-binding capabilities researchgate.net. The nitrogen atom in this compound could potentially coordinate with transition metal ions, forming stable complexes. This interaction would effectively deactivate the metal ions, preventing them from initiating or propagating lipid peroxidation and other oxidative degradation pathways within the polymer matrix bohrium.comaocs.orgnih.govresearchgate.netmdpi.comresearchgate.net.
Radical Scavenging Capabilities and Chain Termination
The primary function of this compound in polymer stabilization is its potent radical scavenging capability. Oxidation in polymers proceeds via a radical chain mechanism, involving initiation, propagation, and termination steps. Free radicals, once formed, propagate the chain reaction by abstracting hydrogen atoms from polymer chains, creating new radicals and leading to widespread degradation basf.comcsic.esresearchgate.netmdpi.commdpi.comrsc.org.
This compound acts as a chain-breaking antioxidant by efficiently scavenging these propagating free radicals, particularly peroxyl radicals (ROO•) basf.comguidechem.comresearchgate.netcsic.esresearchgate.netmdpi.commdpi.comrsc.org. By donating a hydrogen atom (via HAT) or an electron (via SET), it converts these highly reactive radicals into stable, non-radical species, thereby terminating the oxidative chain reaction basf.comguidechem.comresearchgate.netcsic.esresearchgate.netmdpi.commdpi.comrsc.org. This interruption prevents the cascade of degradation, preserving the physical and mechanical properties of the polymer. The low volatility and high efficiency of this compound ensure its prolonged effectiveness during polymer processing and use chemicalbook.combasf.comguidechem.com.
Comparative Mechanistic Analysis with Other Antioxidant Classes
Understanding the mechanistic nuances of this compound in comparison to other antioxidant classes, such as hindered phenolic antioxidants, provides insight into its synergistic potential and specific applications.
Distinction from Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are characterized by the presence of bulky alkyl groups adjacent to the phenolic hydroxyl (-OH) group. This steric hindrance stabilizes the phenoxyl radical formed after hydrogen atom donation, making them highly effective primary antioxidants that primarily operate via the HAT mechanism mdpi.comcsic.esvinatiorganics.compartinchem.com. Examples include well-known compounds like Irganox 1010 and Irganox 1076 mdpi.comlongchangchemical.com.
Comparative Antioxidant Activity of this compound and Other Compounds
Advanced Applications and Performance Dynamics in Polymeric Systems
Mitigation of Oxidative Degradation in Polymers and Elastomers
Oxidative degradation is a pervasive issue in polymeric materials, occurring throughout their lifecycle from manufacturing to end-use. Antioxidant 5057 provides essential protection against these detrimental processes.
As a processing and long-term thermal stabilization additive, this compound is highly efficient in preventing the thermal degradation of polymers additivesforpolymer.comspecialchem.combasf.commade-in-china.comchinaplasonline.comcamsi-x.com. Its low volatility ensures it remains within the polymer matrix during extended use, contributing to prolonged product lifespan. The compound exhibits high thermal stability and strong resistance to high-temperature oxidation chemicalbook.com, making it suitable for applications subjected to elevated operational temperatures. Its formulation as a liquid aromatic amine antioxidant facilitates its integration and ensures consistent long-term protection additivesforpolymer.comspecialchem.combasf.commade-in-china.comchinaplasonline.comcamsi-x.com.
This compound is specifically designed to provide stabilization during the high-temperature processing of polymers additivesforpolymer.comspecialchem.combasf.commade-in-china.comchinaplasonline.comcamsi-x.com. Its high efficiency helps to prevent thermal degradation that can occur during manufacturing and processing stages, maintaining the integrity and desired properties of the polymer additivesforpolymer.comspecialchem.comchinaplasonline.comcamsi-x.comchemicalbook.com. Its liquid form and low volatility are advantageous for seamless incorporation into polymer formulations, ensuring effective protection throughout the processing cycle additivesforpolymer.comspecialchem.commade-in-china.comchinaplasonline.comcamsi-x.comchemicalbook.comtheoremchem.commade-in-china.comtheoremchem.comlongchangchemical.comtheoremchem.comuvabsorber.comtintoll.com.
Enhancement of Thermal Stability and Long-Term Performance.
Specific Applications in Polyol and Polyurethane Formulations
The compound finds significant utility in polyol and polyurethane systems, addressing specific degradation challenges inherent in these materials.
This compound is widely used in the stabilization of polyols and polyurethanes, particularly in flexible polyurethane slabstock foams made-in-china.comchinaplasonline.comcamsi-x.comchemicalbook.comsongwon.com. During the exothermic reaction between diisocyanates and polyols (or water) in foam production, scorching, characterized by core discoloration, can occur. This compound effectively inhibits the formation of peroxides during the storage and transportation of polyols, thereby preventing scorch during the foaming process made-in-china.comchinaplasonline.comcamsi-x.comtheoremchem.comtheoremchem.comuvabsorber.comtintoll.com. Furthermore, its low volatility is crucial in applications for the automotive, furniture, and textile industries, where it prevents unsightly color stains on fabrics chinaplasonline.comtheoremchem.comtheoremchem.comlongchangchemical.comtheoremchem.comuvabsorber.comtintoll.com.
Synergistic Effects with Co-Stabilizers
The performance of this compound can be significantly enhanced when used in combination with other stabilizing additives, particularly phenolic antioxidants.
Physical Properties of this compound
The physical characteristics of this compound contribute to its ease of handling and broad compatibility within various polymer matrices.
| Property | Value | Source(s) |
| Appearance | Clear amber liquid | camsi-x.com |
| Yellow to red brown liquid | theoremchem.comtheoremchem.comuvabsorber.comtintoll.com | |
| Yellow liquid | additivesforpolymer.comadditivesforpolymer.com | |
| Density (20°C) | 0.95-1.00 g/cm³ | made-in-china.commade-in-china.comuvabsorber.comtintoll.com |
| Viscosity (40°C) | 200-500 mm²/s | camsi-x.com |
| 300-600 (at 40°C) | made-in-china.com | |
| 1100-1400 mPa·s (at 25°C) | made-in-china.com | |
| Refractive Index (20°C) | 1.56-1.58 | theoremchem.comtheoremchem.com |
| 1.560-1.586 | uvabsorber.comtintoll.com | |
| 1.568-1.576 | made-in-china.com | |
| Assay | ≥97% | additivesforpolymer.comadditivesforpolymer.com |
| ≥99% | theoremchem.comtheoremchem.com | |
| Moisture | ≤0.10% | theoremchem.comtheoremchem.com |
| Max. 0.1% | uvabsorber.comtintoll.com |
Mentioned Compounds
this compound
Irganox 1135
Irganox 1076
SONGNOX 1135
SONGNOX 1076
Dibutylhydroxytoluene (BHT)
Irgafos 168
Irgafos 126
Irganox PS 800
Irganox PS 802
Irganox 1010
Irganox 1035
Irganox 565
Irganox 1520 L
Irganox MD 1024
Irganox E 201
Irgastab FS 301
TNPP (Phosphate ester antioxidant)
Analytical and Spectroscopic Techniques for Investigating Antioxidant 5057
Chromatographic Separation and Identification Techniques
Chromatographic methods are fundamental in separating and identifying the complex mixture of compounds that constitute Antioxidant 5057.
Liquid Phase Mass Spectrometry for Component Profiling
Liquid Phase Mass Spectrometry (LP/MS) is a powerful tool for elucidating the composition of this compound. This technique separates the components based on their mass-to-charge ratio, providing detailed molecular weight information. This compound is not a single compound but a reaction product of N-phenylaniline and diisobutylene. google.comchemicalbook.com LP/MS analysis reveals that it is a mixture of several diphenylamine (B1679370) derivatives. google.comchemicalbook.com
The primary components identified through LP/MS include butylated diphenylamine derivatives, octylated diphenylamine derivatives, butyl octyl diphenylamine derivatives, and dioctyl diphenylamine derivatives. google.comchemicalbook.com The relative percentages of these components can vary depending on the specific manufacturing process. google.com For instance, one analysis showed the composition to be approximately 22–28% butylated diphenylamine derivatives, 35–39% octylated diphenylamine derivatives, 20–24% butyl octyl diphenylamine derivatives, and 9–12% dioctyl diphenylamine derivatives, with a small percentage of other unidentified substances. google.comchemicalbook.com
Table 1: Typical Composition of this compound Determined by Liquid Phase Mass Spectrometry
| Component | Percentage Range |
| Butylated Diphenylamine Derivatives | 22% - 28% |
| Octylated Diphenylamine Derivative | 35% - 39% |
| Butyl Octyl Diphenylamine Derivatives | 20% - 24% |
| Dioctyl Diphenylamine Derivative | 9% - 12% |
| Other | < 6% |
This data represents a typical composition and may vary between different batches and manufacturers. google.comchemicalbook.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the quantitative analysis of antioxidants like 5057. scialert.netlcms.cz HPLC separates compounds based on their affinity to a stationary phase and a mobile phase, allowing for the precise measurement of their concentrations. lcms.cz When coupled with detectors such as UV/VIS or mass spectrometry (HPLC-MS), it provides a robust method for both quantification and identification of antioxidant additives in various materials. lcms.cznih.gov
In the context of polymer analysis, HPLC is used to assess the concentration of this compound and its degradation products, providing insights into the material's stability and the effectiveness of the antioxidant. lcms.cz The choice of mobile phase and gradient conditions in HPLC is critical for achieving optimal separation of the antioxidant components. lcms.cz For instance, different gradients of solvents like methanol (B129727) and tetrahydrofuran (B95107) can be used to resolve the various aromatic compounds present in antioxidant mixtures. lcms.cz The detection of these compounds is often performed using UV spectroscopy, as many antioxidants contain phenolic rings that absorb UV light. lcms.cz
Spectrometric Methods for Antioxidant Capacity Assessment
Spectrometric assays are widely employed to evaluate the antioxidant capacity of substances by measuring their ability to neutralize free radicals or reduce metal ions. mdpi.comnih.govmdpi.com
DPPH Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward spectrophotometric method to assess antioxidant activity. mdpi.comscielo.org.mxmedcraveonline.com The principle of this assay lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to pale yellow. mdpi.commedcraveonline.com This change in absorbance, typically measured at 517 nm, is proportional to the radical scavenging capacity of the antioxidant. scielo.org.mxmedcraveonline.com
The effectiveness of an antioxidant in this assay is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. bibliotekanauki.plbmrcbd.org Studies have shown that aromatic amine antioxidants, like the components of this compound, exhibit significant DPPH radical scavenging activity, indicating their potential to inhibit oxidative processes.
ABTS Radical Scavenging Assays
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is another widely used method for determining the total antioxidant capacity of a substance. researchgate.netresearchgate.netnih.gov In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. nih.gov This pre-formed radical has a characteristic blue-green color. researchgate.net When an antioxidant is added, it donates electrons or hydrogen atoms to the ABTS•+, causing the solution to decolorize. researchgate.netnih.gov The reduction in absorbance, measured at a specific wavelength (often 734 nm), is proportional to the antioxidant's activity. researchgate.net
This assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidants. nih.gov The antioxidant capacity is often compared to a standard, such as Trolox, and expressed as Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov Aromatic amines have been shown to be effective in scavenging ABTS radicals, highlighting their role as potent antioxidants.
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is based on the ability of an antioxidant to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. mdpi.comabcam.com The reaction typically involves the reduction of a colorless Fe³⁺-tripyridyltriazine (TPTZ) complex to an intense blue Fe²⁺-TPTZ complex in the presence of an antioxidant at a low pH. mdpi.com The intensity of the blue color, measured spectrophotometrically at around 593 nm, is directly proportional to the reducing power of the antioxidant. abcam.com
The results of the FRAP assay are usually expressed as ferric reducing ability equivalent to a standard, such as FeSO₄. This assay provides a direct measure of the electron-donating capacity of antioxidants and is a valuable tool for screening and comparing the antioxidant potential of various compounds, including those found in this compound. mdpi.com
Table 2: Summary of Spectrometric Assays for Antioxidant Capacity
| Assay | Principle | Measurement | Typical Standard |
| DPPH Radical Scavenging | Neutralization of the stable DPPH radical by hydrogen/electron donation. mdpi.commedcraveonline.com | Decrease in absorbance at ~517 nm. scielo.org.mxmedcraveonline.com | Ascorbic Acid, Trolox |
| ABTS Radical Scavenging | Decolorization of the pre-formed ABTS radical cation by hydrogen/electron donation. researchgate.netnih.gov | Decrease in absorbance at ~734 nm. researchgate.net | Trolox |
| FRAP Assay | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a ferrous (Fe²⁺-TPTZ) complex. mdpi.com | Increase in absorbance at ~593 nm. abcam.com | Ferrous Sulfate (FeSO₄) |
Electrochemical Approaches for Redox Potential Characterization
The redox potential of an antioxidant is a critical parameter that quantifies its ability to donate electrons and neutralize free radicals. Electrochemical methods offer a direct and sensitive means to characterize this property for antioxidants like this compound. These techniques typically involve measuring the current or potential changes in an electrochemical cell containing the antioxidant, providing insights into its oxidation-reduction behavior.
One common approach involves cyclic voltammetry (CV), where the potential of a working electrode is ramped linearly versus time. When the potential reaches a point where the antioxidant can be oxidized, a current is generated. By analyzing the resulting voltammogram, researchers can determine the oxidation potential of the antioxidant. While specific studies detailing the cyclic voltammetry of this compound are not prevalent in the public domain, the principles of this technique are widely applied to characterize similar phenolic and aminic antioxidants.
Another relevant technique is mediated electrochemical oxidation (MEO), which has been used to quantify phenolic moieties in complex mixtures. acs.org This method employs a redox mediator, such as the ABTS radical cation (ABTS•+), which is electrochemically generated and then reacts with the antioxidant. acs.org The extent of the reaction, and thus the antioxidant's electron-donating capacity, can be monitored by measuring the change in current or absorbance. acs.org A flow injection analysis (FIA) system coupled with electrochemical detection has been shown to be a highly sensitive method for quantifying electron-donating phenolic moieties. acs.org This approach offers a significantly lower limit of quantification compared to spectrophotometric detection. acs.org
The redox state of a cell or a system is often maintained by redox couples like glutathione/glutathione disulfide (GSH/GSSG). researchgate.net The redox potential of this couple is a key indicator of oxidative stress. researchgate.net The effectiveness of an antioxidant like this compound can be indirectly assessed by its ability to influence such biological redox buffers.
It is important to note that the redox potential of a compound can be influenced by its environment. For instance, the binding of the SoxR protein to DNA significantly increases its cluster redox potential, highlighting the importance of considering the matrix in which the antioxidant functions. nih.gov
Table 1: Common Electrochemical Techniques for Antioxidant Characterization
| Technique | Principle | Information Obtained |
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Oxidation and reduction potentials, reversibility of redox reactions. |
| Mediated Electrochemical Oxidation (MEO) | Uses a redox mediator to shuttle electrons between the electrode and the antioxidant. | Electron-donating capacity, quantification of antioxidant moieties. acs.org |
| Flow Injection Analysis (FIA) with Electrochemical Detection | Injects a sample into a continuously flowing carrier stream that mixes with reagents before reaching a detector. acs.org | Highly sensitive quantification of antioxidant capacity. acs.org |
| Chronoamperometry | Measures the current as a function of time after a potential step is applied. acs.org | Kinetic information about the redox reaction. |
Methodologies for Assessing Performance in Material Matrices
The primary function of this compound is to prevent the thermal degradation of polymers and other organic materials. chemicalbook.com Therefore, assessing its performance within these material matrices is crucial for determining its efficacy. A variety of analytical and spectroscopic techniques are employed for this purpose, often in combination, to evaluate the stability and longevity of the stabilized material.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring its concentration within a polymer matrix over time and under various stress conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying volatile degradation products, providing an indirect measure of the antioxidant's effectiveness in preventing polymer breakdown.
Spectroscopic methods are invaluable for understanding the structural integrity of both the antioxidant and the polymer. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify functional groups and monitor changes that occur during oxidation, such as the formation of carbonyl groups in the polymer or changes in the antioxidant's structure. ijrps.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed structural information, confirming the molecular structure of the antioxidant and detecting any chemical modifications that may occur during the degradation process. ijrps.com
The performance of this compound is often evaluated in specific applications, such as in polyurethane foams, where it is used to prevent scorching, a discoloration caused by the exothermic reaction during foam production. songwon.com Its effectiveness in these systems is often assessed visually and by measuring the physical and mechanical properties of the foam, such as tensile strength, elongation, and flexibility, which can be compromised by oxidative degradation. basf.com
The synergistic effect of this compound with other antioxidants, such as hindered phenols (like Irganox 1135 and Irganox 1076) and phosphites (like Irgafos 168), is a key aspect of its performance. songwon.combasf.com The evaluation of these blends involves comparing the performance of the combination to that of the individual antioxidants, often using the methods described above.
Table 2: Research Findings on Antioxidant Performance in Material Matrices
| Material Matrix | Analytical Technique(s) | Key Findings |
| Polyols / Polyurethane Foams | Visual Inspection, Physical/Mechanical Testing | This compound, particularly in combination with hindered phenols, effectively prevents scorching and protects against oxidation during storage and transportation. chemicalbook.comsongwon.com |
| Plastics / Rubber | Not specified in detail, but general polymer testing methods apply. | Enhances thermal stability and prevents oxidative degradation, extending the lifespan and maintaining the performance of the materials. basf.comdataintelo.com |
| Adhesives | Not specified in detail. | Used as a stabilizer. chemicalbook.com |
| Lubricants | Not specified in detail. | Provides high-temperature oxidation resistance. |
It is important to recognize that the choice of analytical method depends on the specific material matrix and the degradation conditions being investigated. A multi-faceted approach, combining several techniques, is often necessary to gain a comprehensive understanding of the performance of this compound.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of Antioxidant 5057 in experimental settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity, gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection, and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm molecular structure. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) for functional group identification. For quantitative analysis, combine these with viscosity measurements (40°C, 200–500 mm²/sec) and density checks (0.960–1.000 g/mL at 20°C) as per standardized protocols .
Q. How can researchers determine the solubility profile of this compound for solvent selection in polymer-based studies?
- Methodological Answer : Conduct solubility tests in common solvents (e.g., acetone, toluene, ethanol) at 20°C using gravimetric analysis. Prepare saturated solutions, filter undissolved material, and evaporate the solvent to calculate solubility (g/100g solvent). Prioritize solvents with >50 g/100g solubility (e.g., acetone, toluene) for homogeneous dispersion in polymer matrices. For aqueous systems, note its low water solubility (<0.1 g/100g) and consider emulsification strategies .
Q. What standardized assays are suitable for evaluating the thermal oxidative stabilization efficacy of this compound in polymers?
- Methodological Answer : Use thermogravimetric analysis (TGA) under oxidative conditions to measure decomposition onset temperatures. Complement with oxidation induction time (OIT) tests via differential scanning calorimetry (DSC) at 180–200°C. For real-time aging studies, employ accelerated aging chambers (e.g., 70°C, 50% RH) and monitor mechanical property degradation (tensile strength, elongation at break) using ASTM D638 protocols .
Advanced Research Questions
Q. How to design experiments to investigate the synergistic effects of this compound with hindered phenol antioxidants in polyurethane systems?
- Methodological Answer : Apply a factorial experimental design, varying the ratio of this compound to phenolic antioxidants (e.g., 0.1–0.4% w/w). Assess synergism via OIT, yellowness index (ASTM D1925), and carbonyl index (FTIR) during accelerated UV exposure. Use Arrhenius modeling to extrapolate long-term stability. Include control groups with individual additives to isolate synergistic mechanisms .
Q. What strategies are effective in resolving contradictory data on this compound’s biological activity, such as off-target effects in glucose metabolism studies?
- Methodological Answer : Conduct dose-response studies (e.g., 10–50 mpk oral dosing) to identify threshold effects. Use knockout (KO) models (e.g., FAP KO mice) to isolate target-specific activity. Perform orthogonal assays (e.g., intraperitoneal vs. oral glucose tolerance tests) to rule out gut-specific absorption artifacts. Validate findings with isotopic tracing (e.g., C-glucose) and plasma pharmacokinetic profiling .
Q. How can researchers optimize the compatibility of this compound with high-temperature polymer processing (e.g., >200°C)?
- Methodological Answer : Evaluate thermal stability via TGA-FTIR to identify degradation byproducts. Screen co-additives (e.g., phosphites) to enhance melt-flow stability. Use capillary rheometry to assess viscosity changes during extrusion. For in-situ monitoring, employ real-time Fourier-transform near-infrared (FT-NIR) spectroscopy to track antioxidant consumption rates .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s efficacy studies?
- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal Emax or Hill equation) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC50 values. For multivariate data (e.g., antioxidant synergy), employ principal component analysis (PCA) or partial least squares regression (PLSR) to identify dominant factors .
Data Interpretation and Validation
Q. How to validate the reproducibility of this compound’s performance across different polymer batches?
- Methodological Answer : Implement a quality-by-design (QbD) framework:
- Pre-analytical : Standardize polymer batch sourcing (e.g., molecular weight distribution, catalyst residues).
- Analytical : Use interlaboratory comparisons for OIT and TGA results.
- Statistical : Apply analysis of variance (ANOVA) to batch-to-batch variability, ensuring p > 0.05 for consistency .
Q. What protocols ensure ethical and accurate citation practices when referencing this compound’s prior studies?
- Methodological Answer : Use citation management tools (e.g., EndNote, Zotero) to track primary sources. Prioritize peer-reviewed journals (e.g., Antioxidants, Polymer Degradation and Stability) over vendor-supplied data. Cross-check CAS registry numbers (68411-46-1) and molecular formulas (C20H27N) to avoid misattribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
